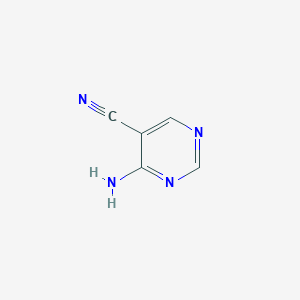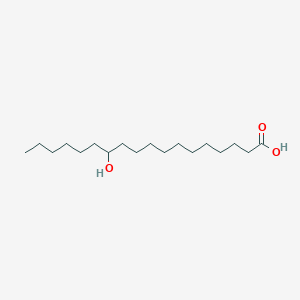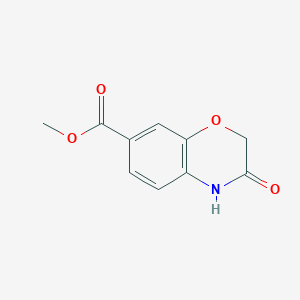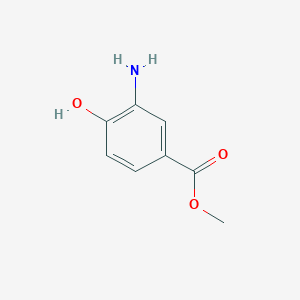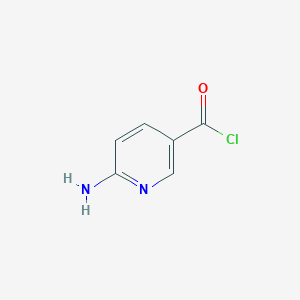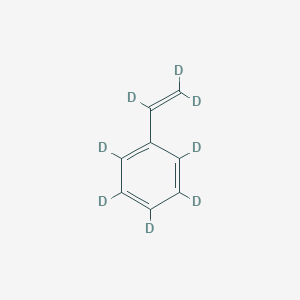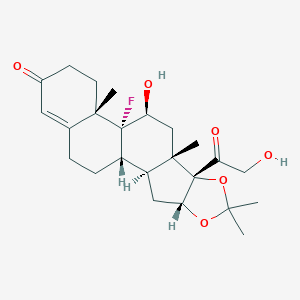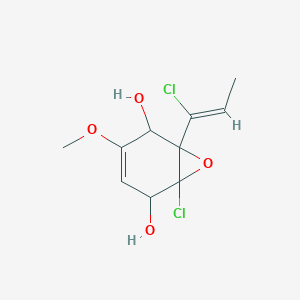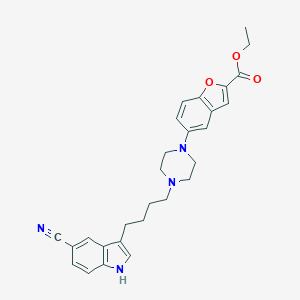
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate is a complex organic molecule that appears to be a derivative of benzofuran and piperazine, featuring a cyano-indole moiety. This compound is not directly described in the provided papers, but its structure suggests it may be related to pharmaceuticals or organic materials with potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves the reaction of piperazine derivatives with various aromatic acids or esters. For example, the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) is achieved by reacting ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate indole and benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of related compounds shows that the piperazine ring often adopts a chair conformation, providing a stable scaffold for further functionalization . The dihedral angles between the piperazine ring and the attached benzene ring in EPBA suggest a degree of planarity that could influence the binding interactions of the molecule . This information could be extrapolated to the molecular structure analysis of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, predicting its conformation and potential interaction sites.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds indicate a high reactivity of the piperazine and thiazole rings when functionalized with various substituents . The presence of a cyano group in the indole moiety could further contribute to the reactivity of the compound, potentially undergoing nucleophilic addition or participating in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate are not directly reported, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of the compound would likely be influenced by the presence of the ethyl ester group and the aromatic systems . Spectroscopic methods such as IR, ^1H NMR, and MS are typically used to establish the structures and can provide detailed information on the physical and chemical properties .
Applications De Recherche Scientifique
Synthesis Improvement
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate's synthesis process has been significantly improved. A study by Jian-me (2015) enhanced the overall yield to 60.39% from an initial 18.98% by modifying intermediate reaction steps and purification methods, streamlining the production process (Shi Jian-me, 2015).
Chemical Reactions and Derivatives
- Vasileva et al. (2018) explored the reactions of related compounds with secondary amines, leading to the formation of N,N'-disubstituted piperazine derivatives, highlighting the chemical versatility of the core structure (Anastasia Vasileva et al., 2018).
- Reddy et al. (2014) synthesized molecules incorporating this compound for potential Mycobacterium tuberculosis DNA GyrB inhibition, demonstrating its utility in antibacterial research (K. Reddy et al., 2014).
Pharmacological Potential
- Research by Heinrich et al. (2004) identified derivatives of this compound as selective 5-HT(1A) agonists, offering potential applications in mood disorder studies (T. Heinrich et al., 2004).
- Another study by Redasani and Surana (2017) discussed its role as a serotonin reuptake inhibitor and serotonin 1A receptor partial agonist, highlighting its significance in antidepressant research (V. Redasani & S. Surana, 2017).
Antimicrobial Activities
- Mubarak et al. (2007) synthesized new benzofuran derivatives including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which showed in vitro anti-HIV-1 and HIV-2 activities (M. Mubarak et al., 2007).
- Mekky and Sanad (2020) created novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, demonstrating significant antibacterial and biofilm inhibitory activities (Ahmed E. M. Mekky & S. Sanad, 2020).
Photovoltaic Applications
Wu et al. (2008) synthesized carboxylated cyanine dyes, incorporating similar structures, for use in dye-sensitized solar cells, indicating the compound's potential in renewable energy technologies (Wenjun Wu et al., 2008).
Scale-Up Synthesis
- Hu et al. (2012) reported a scale-up synthesis of the antidepressant drug vilazodone, involving this compound, highlighting its role in large-scale pharmaceutical production (Bin Hu et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25/h6-9,15-17,19,30H,2-5,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAYFBXORWZSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460041 | |
| Record name | Ethyl 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate | |
CAS RN |
163521-11-7 | |
| Record name | Vilazodone ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB372676VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



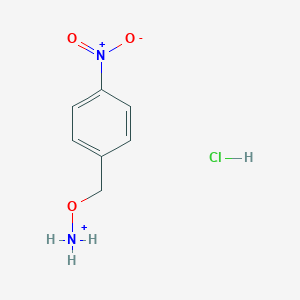
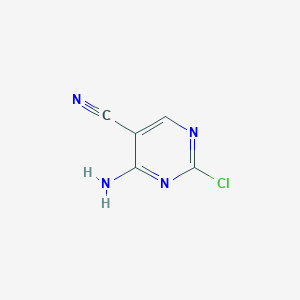
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
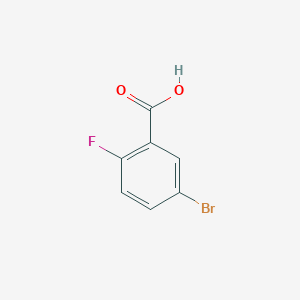
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
